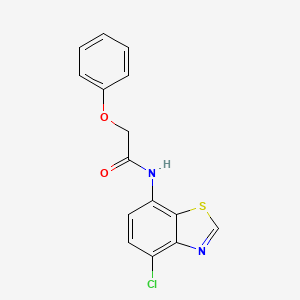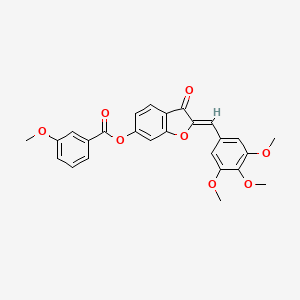
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate
カタログ番号 B2939668
CAS番号:
859137-99-8
分子量: 462.454
InChIキー: DHECMQLVECLGLG-FBHDLOMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzofuran moiety, which is a heterocyclic compound, and a benzoate ester. It also contains several methoxy (-OCH3) groups and a ketone functional group (C=O). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the ketone group can undergo a variety of reactions, including nucleophilic addition. The ester group can participate in hydrolysis and transesterification reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods. Some properties can be predicted based on the compound’s structure and functional groups .科学的研究の応用
Synthesis and Chemical Properties
- The compound is involved in reactions leading to various pyran derivatives. A study by J. Mérour and F. Cossais (1991) describes the reaction of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoates, resulting in compounds obtained as a mixture of Z and E isomers (Mérour & Cossais, 1991).
Antitumor Activity
- This compound has potential in cancer research, as indicated by a study focusing on the antitumor activity of related compounds, E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, by A. Andreani et al. (2006). These compounds showed promising correlations in cell line responses suggesting different mechanisms of action in cancer treatment (Andreani et al., 2006).
Radical Formation and Oxidation Reactions
- The compound's methoxylated benzoic acid derivatives participate in one-electron oxidation reactions to form radical zwitterions, as shown in a study by S. Steenken et al. (1977). These reactions were identified using electron spin resonance and spectrophotometric pulse radiolysis techniques (Steenken et al., 1977).
Microbial Degradation and Methanol Production
- Pseudomonas putida has been shown to oxidize 3,4,5-trimethoxybenzoic acid, a related compound, and convert it into methanol. This study by M. Donnelly and S. Dagley (1980) highlights the microbial degradation process of these compounds and their role in methanol production (Donnelly & Dagley, 1980).
Cytotoxicity and Potential as Carbonic Anhydrase Inhibitors
- A study on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which includes derivatives of this compound, indicates cytotoxic activities and potential as carbonic anhydrase inhibitors, important for anti-tumor activity studies. This research by H. Gul et al. (2016) suggests significant bioactivity in the field of medicinal chemistry (Gul et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-17-7-5-6-16(13-17)26(28)33-18-8-9-19-20(14-18)34-21(24(19)27)10-15-11-22(30-2)25(32-4)23(12-15)31-3/h5-14H,1-4H3/b21-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHECMQLVECLGLG-FBHDLOMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

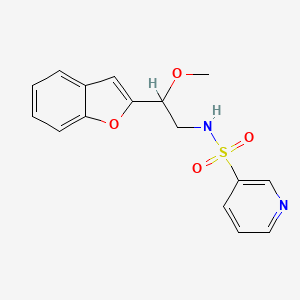
![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)
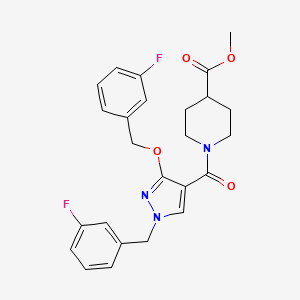
![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)

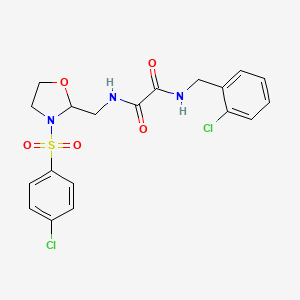



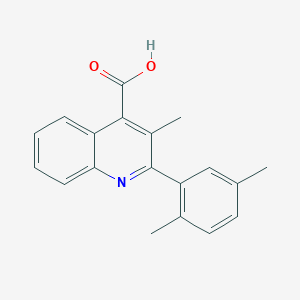
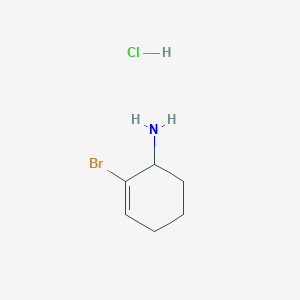
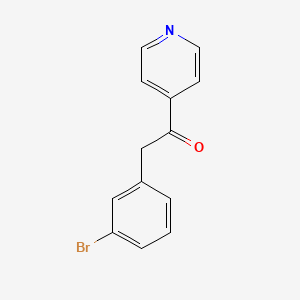
![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)
